Torcitabine
Torcitabine
Torcitabine is a nucleoside inhibitor with activity against hepatitis B virus. Torcitabine is modified in vivo to its triphosphate form and acts as a competitive inhibitor of viral DNA polymerase.
Brand Name:
Vulcanchem
CAS No.:
40093-94-5
VCID:
VC0545599
InChI:
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m1/s1
SMILES:
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O
Molecular Formula:
C9H13N3O4
Molecular Weight:
227.22 g/mol
Torcitabine
CAS No.: 40093-94-5
Inhibitors
VCID: VC0545599
Molecular Formula: C9H13N3O4
Molecular Weight: 227.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Torcitabine is a nucleoside inhibitor with activity against hepatitis B virus. Torcitabine is modified in vivo to its triphosphate form and acts as a competitive inhibitor of viral DNA polymerase. |
---|---|
CAS No. | 40093-94-5 |
Product Name | Torcitabine |
Molecular Formula | C9H13N3O4 |
Molecular Weight | 227.22 g/mol |
IUPAC Name | 4-amino-1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Standard InChI | InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m1/s1 |
Standard InChIKey | CKTSBUTUHBMZGZ-CHKWXVPMSA-N |
Isomeric SMILES | C1[C@H]([C@@H](O[C@@H]1N2C=CC(=NC2=O)N)CO)O |
SMILES | C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Canonical SMILES | C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 1-(2-deoxy-beta-L-erythropentafuranosyl)-5-methyl-2,4(1H)-pyrimidinone Torcitabine |
Reference | 1: Qi X, Xiong S, Yang H, Miller M, Delaney WE 4th. In vitro susceptibility of adefovir-associated hepatitis B virus polymerase mutations to other antiviral agents. Antivir Ther. 2007;12(3):355-62. PubMed PMID: 17591025. 2: Yang H, Qi X, Sabogal A, Miller M, Xiong S, Delaney WE 4th. Cross-resistance testing of next-generation nucleoside and nucleotide analogues against lamivudine-resistant HBV. Antivir Ther. 2005;10(5):625-33. PubMed PMID: 16152756. 3: Hodge RA. Telbivudine/Torcitabine Idenix/Novartis. Curr Opin Investig Drugs. 2004 Feb;5(2):232-41. Review. PubMed PMID: 15043399. |
PubChem Compound | 159354 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume